(2-Methyl-3-phenyloxiran-2-yl)methanol
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Overview
Description
(2-Methyl-3-phenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (epoxide) substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-phenyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of styrene oxide with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-phenyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone.
Reduction: Formation of 1,2-diols.
Substitution: Formation of various alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-3-phenyloxiran-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals and fine chemicals.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to diols.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as precursors to active pharmaceutical ingredients (APIs) with various biological activities.
Industry
Industrially, the compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which (2-Methyl-3-phenyloxiran-2-yl)methanol exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
Molecular Targets and Pathways
In biological systems, the compound targets epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols. This reaction is crucial in the metabolism of epoxide-containing compounds and the detoxification of potentially harmful substances.
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: Similar in structure but lacks the methyl group.
Phenyl glycidyl ether: Contains an ether linkage instead of a hydroxyl group.
2-Methyl-2-phenyloxirane: Lacks the hydroxyl group present in (2-Methyl-3-phenyloxiran-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an epoxide ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2-methyl-3-phenyloxiran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJUHWLCBNLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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